molecular formula C24H38NaO6 B12417569 Lovastatin-d3 hydroxy acid (sodium)

Lovastatin-d3 hydroxy acid (sodium)

Cat. No.: B12417569
M. Wt: 448.6 g/mol
InChI Key: PDWLGNSFYLIXBF-QRVNCVFZSA-N
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Description

Lovastatin-d3 hydroxy acid (sodium) is a deuterium-labeled derivative of lovastatin hydroxy acid sodium. Lovastatin is a well-known statin medication used to lower cholesterol levels and reduce the risk of cardiovascular diseases. The deuterium labeling in lovastatin-d3 hydroxy acid (sodium) enhances its stability and allows for more precise pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lovastatin-d3 hydroxy acid (sodium) involves the incorporation of deuterium atoms into the lovastatin hydroxy acid sodium molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of lovastatin-d3 hydroxy acid (sodium) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the fermentation of Aspergillus terreus to produce lovastatin, followed by chemical modification to introduce deuterium atoms. The final product is purified and formulated for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Lovastatin-d3 hydroxy acid (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include different metabolites of lovastatin-d3 hydroxy acid (sodium), which can be used for further pharmacological studies .

Scientific Research Applications

Lovastatin-d3 hydroxy acid (sodium) has a wide range of scientific research applications:

Mechanism of Action

Lovastatin-d3 hydroxy acid (sodium) exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase). This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, lovastatin-d3 hydroxy acid (sodium) reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to lovastatin-d3 hydroxy acid (sodium) include:

Uniqueness

Lovastatin-d3 hydroxy acid (sodium) is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in research settings where accurate measurement of drug metabolism and distribution is critical .

Properties

Molecular Formula

C24H38NaO6

Molecular Weight

448.6 g/mol

InChI

InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/t14-,15?,16-,18+,19+,20-,21-,23-;/m0./s1/i3D3;

InChI Key

PDWLGNSFYLIXBF-QRVNCVFZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C.[Na]

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C.[Na]

Origin of Product

United States

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